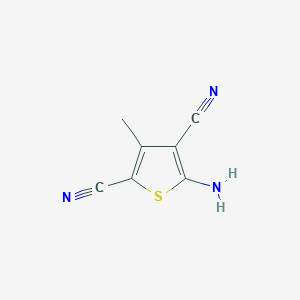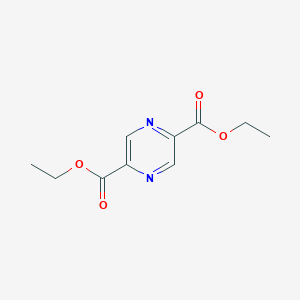
5-Methyl-4-nitroisoxazole
Overview
Description
5-Methyl-4-nitroisoxazole is a heterocyclic compound featuring a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its nitro group at the fourth position and a methyl group at the fifth position. Isoxazoles, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
5-Methyl-4-nitroisoxazole has been found to be a promising allosteric modulator of AMPA receptors . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
The compound interacts with AMPA receptors, affecting their function .
Biochemical Pathways
The compound’s interaction with AMPA receptors can affect various biochemical pathways. For instance, it can modulate the kainate-induced currents, a process that involves the flow of ions through the AMPA receptors . This modulation can have downstream effects on neuronal signaling and synaptic transmission .
Pharmacokinetics
The compound’s physicochemical, admet (absorption, distribution, metabolism, excretion, and toxicity), and pains (pan-assay interference compounds) properties have been predicted and confirmed that the ampa receptor modulators based on the bis(isoxazole) scaffold may serve as potential lead compounds for the development of neuroprotective drugs .
Result of Action
The compound has been found to potentiate the kainate-induced currents in a wide concentration range, with maximum potentiation of 77% at 10-10 M . This suggests that the compound can enhance the activity of AMPA receptors, potentially leading to increased synaptic transmission .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it was found that a slight increase in the yield of bis(isoxazole) was achieved when the temperature was increased in CH3CN or if THF was used as a solvent . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitroisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is a well-established method for constructing isoxazole rings. The nitrile oxide can be generated in situ from the corresponding nitroalkane using a base such as triethylamine and an oxidizing agent like tetranitromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-nitroisoxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Cycloaddition: The isoxazole ring can undergo further cycloaddition reactions with electrophilic alkenes.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Cycloaddition: Electrophilic alkenes, tetranitromethane, triethylamine.
Major Products:
Reduction: 5-Methyl-4-aminoisoxazole.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Cycloaddition: Bis(isoxazole) derivatives.
Scientific Research Applications
5-Methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of neuroprotective drugs targeting AMPA receptors.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4-Nitroisoxazole: Lacks the methyl group at the fifth position.
5-Methylisoxazole: Lacks the nitro group at the fourth position.
4,5-Dimethylisoxazole: Contains an additional methyl group at the fourth position.
Uniqueness: 5-Methyl-4-nitroisoxazole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and unique synthetic applications .
Properties
IUPAC Name |
5-methyl-4-nitro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-5-9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVORXIBNGBOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510834 | |
| Record name | 5-Methyl-4-nitro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-06-1 | |
| Record name | 5-Methyl-4-nitroisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-nitro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the safety concerns associated with using 5-Methyl-4-nitroisoxazole in chemical synthesis?
A1: this compound presents significant safety concerns due to its hazardous properties. It exhibits high energy content (4200 J/g) [], making its synthesis and handling potentially dangerous. This risk has driven the development of alternative synthetic routes for compounds like the GSK3β inhibitor AZD8926, aiming to circumvent the use of this compound and improve process safety [].
Q2: How does this compound behave under flash vacuum thermolysis (FVT)?
A2: Research suggests that this compound undergoes isomerization to form a furoxan intermediate during FVT []. This furoxan then rearranges to form 2H-Azirine, which further decomposes to yield 1-Cyano-1-Nitroacetone. This proposed mechanism is supported by kinetic measurements and theoretical calculations of stabilization energy at the transition state [].
Q3: Can this compound be used in asymmetric synthesis?
A3: Yes, this compound has been successfully employed in a chiral-at-metal asymmetric catalyzed vinylogous Michael addition reaction []. When reacted with α,β-unsaturated 2-acyl imidazoles in the presence of a chiral rhodium(iii) catalyst, it yields chiral adducts with high enantioselectivity (up to 97% ee) []. This demonstrates the potential of this compound as a building block in the synthesis of enantioenriched compounds.
Q4: What are the alternative synthetic routes developed to avoid using this compound?
A4: One alternative route to synthesize compounds previously relying on this compound involves a novel, scalable process utilizing a heterocyclic Ziegler coupling []. This process utilizes the readily available 2-chloro-5-fluoropyrimidine and avoids the hazardous formation and reduction of this compound, leading to a safer and more efficient synthesis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)


![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)
